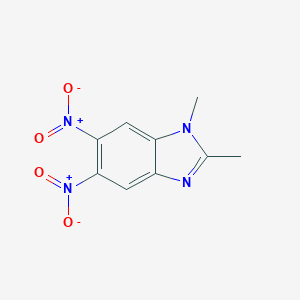
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide, also known as TCEP, is a reducing agent used in biochemical and physiological research. TCEP is a water-soluble compound and is widely used in laboratory experiments due to its unique properties.
Mecanismo De Acción
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide works by reducing disulfide bonds in proteins and peptides. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide reacts with the sulfur atoms in the disulfide bonds, breaking the bond and forming a thiol group. The thiol group is more reactive than the disulfide bond, making it easier to analyze and manipulate the protein or peptide.
Efectos Bioquímicos Y Fisiológicos
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several biochemical and physiological effects. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is a reducing agent, which means it can reduce oxidative stress in cells. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has been shown to protect cells from oxidative damage and reduce inflammation. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has also been shown to improve the stability of proteins and peptides, making them more accessible for analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is water-soluble, making it easy to use in aqueous solutions. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is also stable at a wide range of temperatures and pH levels, making it suitable for use in a variety of experimental conditions. However, N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has some limitations. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can interfere with some biochemical assays, such as the Bradford assay, which measures protein concentration. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also interfere with some mass spectrometry analyses, making it necessary to remove N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide before analysis.
Direcciones Futuras
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be modified to improve its stability and effectiveness in reducing disulfide bonds. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also be used in combination with other reducing agents to improve their effectiveness. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also be used in vivo to reduce oxidative stress and inflammation. Further research is needed to explore the potential applications of N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide in vivo and to develop new methods for using N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide in biochemical research.
Conclusion:
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is a reducing agent widely used in biochemical and physiological research. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is synthesized through the reaction between nicotinamide and trichloroacetaldehyde and is used to reduce disulfide bonds in proteins and peptides. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several biochemical and physiological effects, including reducing oxidative stress and inflammation. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments, including its water solubility and stability. However, N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide also has some limitations, including its interference with some biochemical assays. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions, including modification to improve its effectiveness and use in vivo to reduce oxidative stress and inflammation.
Métodos De Síntesis
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be synthesized through the reaction between nicotinamide and trichloroacetaldehyde. The reaction takes place in the presence of sodium borohydride and sodium hydroxide. The reaction produces N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide as a white crystalline powder, which is then purified through recrystallization. The synthesis method of N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is simple and efficient, making it a popular reducing agent in biochemical research.
Aplicaciones Científicas De Investigación
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is widely used in biochemical research as a reducing agent. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is used to reduce disulfide bonds in proteins and peptides, making them more accessible for analysis. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is also used to stabilize proteins by preventing the formation of disulfide bonds. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is used in a variety of applications, including protein purification, protein crystallization, and mass spectrometry analysis.
Propiedades
Número CAS |
6945-03-5 |
|---|---|
Nombre del producto |
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide |
Fórmula molecular |
C8H7Cl3N2O2 |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-hydroxyethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H7Cl3N2O2/c9-8(10,11)7(15)13-6(14)5-2-1-3-12-4-5/h1-4,7,15H,(H,13,14) |
Clave InChI |
MRIKZTIOXMGKPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
Otros números CAS |
6945-03-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)



![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)






